molecular formula C16H14ClNO3S B10864258 2-[(4-Chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-[(4-Chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B10864258
M. Wt: 335.8 g/mol
InChI Key: DUJFDTGMUKWELI-UHFFFAOYSA-N
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Description

Tetrahydrobenzothiophene 1 (TBT1) is a small molecule inhibitor that has garnered significant attention due to its unique interaction with ATP-binding cassette (ABC) transporters, specifically the lipopolysaccharide (LPS) flippase MsbA. ABC transporters are integral membrane proteins that couple ATP hydrolysis to substrate transport across biological membranes. TBT1 has been identified as a promising compound for modulating the activity of these transporters, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrobenzothiophene 1 involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the tetrahydrobenzothiophene core through cyclization reactions, followed by functionalization to introduce specific substituents that enhance its binding affinity and specificity for the target transporter. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired modifications to the compound .

Industrial Production Methods

Industrial production of Tetrahydrobenzothiophene 1 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrobenzothiophene 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Tetrahydrobenzothiophene 1 can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different biological activities .

Scientific Research Applications

Tetrahydrobenzothiophene 1 has a wide range of scientific research applications, including:

Mechanism of Action

Tetrahydrobenzothiophene 1 exerts its effects by binding to the transmembrane domains of the MsbA transporter. This binding induces a collapsed inward-facing conformation of MsbA, leading to a decreased distance between the nucleotide-binding domains. This conformational change stimulates ATP hydrolysis while blocking LPS transport. The molecular targets and pathways involved include the transmembrane domains and nucleotide-binding domains of the MsbA transporter .

Comparison with Similar Compounds

Tetrahydrobenzothiophene 1 is unique compared to other similar compounds due to its specific binding mode and allosteric effects on MsbA. Similar compounds include:

    G247: Another first-generation inhibitor of MsbA that induces opposite effects on ATP hydrolysis compared to Tetrahydrobenzothiophene 1.

Properties

Molecular Formula

C16H14ClNO3S

Molecular Weight

335.8 g/mol

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C16H14ClNO3S/c17-10-7-5-9(6-8-10)14(19)18-15-13(16(20)21)11-3-1-2-4-12(11)22-15/h5-8H,1-4H2,(H,18,19)(H,20,21)

InChI Key

DUJFDTGMUKWELI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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